molecular formula C7H12F3N B1314293 4-(Trifluoromethyl)cyclohexanamine CAS No. 58665-70-6

4-(Trifluoromethyl)cyclohexanamine

Cat. No. B1314293
CAS RN: 58665-70-6
M. Wt: 167.17 g/mol
InChI Key: YCBWLMWEQURJHX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexanamine is a chemical compound with the molecular formula C7H12F3N . It has an average mass of 167.172 Da and a monoisotopic mass of 167.092178 Da . It is also known by other names such as 4-(Trifluormethyl)cyclohexanamin .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)cyclohexanamine involves PtO2-mediated hydrogenation of the corresponding trifluoromethylanilines in trifluoroacetic acid at room temperature under atmospheric pressure .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)cyclohexanamine consists of a cyclohexane ring with a trifluoromethyl group (-CF3) and an amine group (-NH2) attached . The compound has one hydrogen bond acceptor and two hydrogen bond donors .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)cyclohexanamine has a density of 1.1±0.1 g/cm3, a boiling point of 145.1±35.0 °C at 760 mmHg, and a vapor pressure of 4.9±0.3 mmHg at 25°C . It has a molar refractivity of 36.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 147.1±3.0 cm3 .

Scientific Research Applications

Synthesis and Properties

  • Organosoluble Polyimides : A study detailed the synthesis and properties of organosoluble polyimides based on a diamine with a cyclohexane cardo group substituted with a trifluoromethyl group. These polyimides exhibited excellent solubility in organic solvents, good mechanical properties, and excellent thermal stability. The fluorinated polyimides showed better solubility, lighter color, and lower dielectric constants and moisture absorptions compared to nonfluorinated ones (Yang, Su, & Hsiao, 2004).

  • Improved Synthesis : Another research focused on an improved synthesis method for 2-, 3-, and 4-(Trifluoromethyl)cyclohexylamines, highlighting a PtO2-mediated hydrogenation process that favors the formation of cis-isomers with remarkable stereoselectivity (Alekseenko et al., 2012).

  • Shale Inhibition : Research into 4, 4′-methylenebis-cyclohexanamine as a shale inhibitor for high-performance water-based drilling fluids demonstrated its effectiveness in inhibiting shale hydration and dispersion, offering high-temperature resistance up to 220°C (Zhong et al., 2016).

Applications in Materials Science

  • Optically Transparent and Organosoluble Polyimides : A study synthesized new aliphatic diamine monomers, including those with cyclohexane and trifluoromethyl moieties, leading to semi-aromatic polyimides. These materials exhibited high optical transparency, good solubility, and excellent thermal properties, indicating potential for advanced microelectronic applications (Hou et al., 2012).

  • Advanced Polyamides : Novel polyamides derived from diamines containing cyclohexane and trifluoromethyl groups were synthesized, showing outstanding solubility, the ability to form transparent and tough films, and possessing low dielectric constants suitable for microelectronic applications (Li et al., 2009).

Safety And Hazards

The safety data sheet for 4-(Trifluoromethyl)cyclohexanamine suggests that it is combustible and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Protective measures include avoiding breathing its dust/fume/gas/mist/vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(trifluoromethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBWLMWEQURJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974205, DTXSID201274050
Record name 4-(Trifluoromethyl)cyclohexan-1-amine
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Record name trans-4-(Trifluoromethyl)cyclohexanamine
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Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohexanamine

CAS RN

58665-70-6, 1073266-02-0, 1073266-01-9
Record name 4-(Trifluoromethyl)cyclohexanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
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Record name trans-4-(Trifluoromethyl)cyclohexanamine
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Record name 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture)
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Record name cis-4-(Trifluoromethyl)cyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-(Trifluoromethyl)cyclohexylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JR Harrison, S Sarkar, S Hampton, J Riley… - Journal of medicinal …, 2020 - ACS Publications
Chagas disease is caused by the protozoan parasite Trypanosoma cruzi. It is endemic in South and Central America and recently has been found in other parts of the world, due to …
Number of citations: 7 pubs.acs.org
P Kahnberg, NG Johansson, IH Gilbert, S Hampton… - 2015 - digital.csic.es
The invention provides compounds of the formula: wherein L1 and L2 are independently selected from O and S; R1 is C3-C6straight or branched alkyl, C3-C7cycloalkyl, C5-…
Number of citations: 0 digital.csic.es
AJ Rüger, M Nieger, S Bräse - Tetrahedron, 2012 - Elsevier
A set of highly substituted pyrazoles bearing different functional groups on the pyrazole core was developed. Employing a suitable protecting group strategy we could regioselectively …
Number of citations: 10 www.sciencedirect.com

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